![molecular formula C8H4BrF2NO B1445922 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile CAS No. 1379301-44-6](/img/structure/B1445922.png)
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Overview
Description
“2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2NO . It is used as an organic synthesis intermediate and pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of “2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is 248.02 g/mol . The exact molecular structure is not provided in the search results.Scientific Research Applications
Electrochemical Oxidation Studies
Research has explored the electrochemical oxidation of various phenolic compounds in acetonitrile, which can provide insights into the behavior of related compounds like 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. For instance, studies on the electrochemical oxidation of 2,4,6-tri-tert-butylphenol have investigated the oxidation process in acetonitrile, revealing details about the oxidation potentials and the formation of phenoxonium ions (Richards, Whitson, & Evans, 1975).
Synthesis and Catalytic Applications
The synthesis of complex organic compounds often utilizes phenoxy derivatives. For example, the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with phenols to form 3-phenoxy-1,3-dihydro-1-isobenzofuranones demonstrates the use of phenoxy compounds in organic synthesis (Cho, Baek, & Shim, 1999).
Anionic Optical Devices and Sensors
Phenoxy compounds have applications in the development of optical devices and sensors. Research on anionic optical devices based on 4-(nitrostyryl)phenols has shown the potential for selective detection of fluoride and cyanide in various solvents, including acetonitrile (Schramm et al., 2017).
Environmental and Health Studies
While specifically avoiding drug-related aspects, it's notable that bromoxynil, a phenolic herbicide, has been studied for its environmental and health impacts. Research on its exposure in rural residents emphasizes the importance of understanding the effects of phenolic compounds in environmental and health contexts (Semchuk et al., 2004).
Safety And Hazards
While specific safety and hazard information for “2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-(4-bromo-2,5-difluorophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMBTCSUWWWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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